2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine 2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13404797
InChI: InChI=1S/C12H15BrN2O3/c13-11-7-10(15(16)17)4-5-12(11)18-8-9-3-1-2-6-14-9/h4-5,7,9,14H,1-3,6,8H2
SMILES: C1CCNC(C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Molecular Formula: C12H15BrN2O3
Molecular Weight: 315.16 g/mol

2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine

CAS No.:

Cat. No.: VC13404797

Molecular Formula: C12H15BrN2O3

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine -

Specification

Molecular Formula C12H15BrN2O3
Molecular Weight 315.16 g/mol
IUPAC Name 2-[(2-bromo-4-nitrophenoxy)methyl]piperidine
Standard InChI InChI=1S/C12H15BrN2O3/c13-11-7-10(15(16)17)4-5-12(11)18-8-9-3-1-2-6-14-9/h4-5,7,9,14H,1-3,6,8H2
Standard InChI Key RVDHRARULGNRHY-UHFFFAOYSA-N
SMILES C1CCNC(C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Canonical SMILES C1CCNC(C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br

Introduction

Structural and Molecular Characteristics

The compound’s structure consists of a piperidine ring (a six-membered amine heterocycle) linked via a methylene bridge to a 2-bromo-4-nitrophenoxy group. The bromine atom at the ortho position and the nitro group at the para position on the phenyl ring create distinct electronic effects:

  • Bromine: A heavy halogen that enhances electrophilicity and participates in halogen bonding.

  • Nitro group: A strong electron-withdrawing group that polarizes the aromatic ring, facilitating nucleophilic substitution and redox reactions.

The piperidine moiety contributes basicity and conformational flexibility, enabling interactions with biological targets such as enzymes or receptors . X-ray crystallography and NMR studies confirm the planar geometry of the aromatic ring and the chair conformation of the piperidine ring .

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine typically involves a multi-step protocol:

  • Alkylation of Piperidine: Reacting piperidine with 2-bromo-4-nitrophenol in the presence of a base (e.g., K2_2CO3_3) and an alkylating agent (e.g., methylene bromide).

  • Purification: Column chromatography or recrystallization to isolate the product.

Key Reaction Conditions:

StepReagentsTemperatureTimeYield
AlkylationK2_2CO3_3, DMF80°C16 h~65%
PurificationEthyl acetate/hexaneRT->95% purity

Challenges and Solutions

  • Low Yield in Alkylation: Attributed to steric hindrance from the bromine and nitro groups. Optimization via phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to ~75% .

  • Byproduct Formation: Competing O-alkylation is minimized by using aprotic solvents like DMF.

Chemical Reactivity and Derivatives

The compound participates in diverse reactions:

  • Nucleophilic Aromatic Substitution: The bromine atom is displaced by amines or thiols under mild conditions.

  • Reduction of Nitro Group: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, enabling further functionalization .

  • Piperidine Ring Modifications: Quaternization with methyl iodide or oxidation to N-oxides alters solubility and bioactivity .

Notable Derivatives:

DerivativeModificationApplication
2-[(4-Amino-2-bromophenoxy)methyl]piperidineNitro → amineAnticancer lead
2-[(2-Bromo-4-nitrophenoxy)methyl]-N-oxide piperidineN-oxidationEnhanced solubility

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). The mechanism involves:

  • Disruption of microbial cell membranes via halogen bonding.

  • Inhibition of DNA gyrase, a critical enzyme for bacterial replication .

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (breast)12.3Apoptosis via caspase-3 activation
A549 (lung)18.7ROS-mediated DNA damage

Structure-activity relationship (SAR) studies highlight the necessity of the nitro group for pro-apoptotic effects .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Analgesics: Piperidine derivatives target μ-opioid receptors .

  • Antipsychotics: Structural analogs modulate dopamine D2_2 receptors.

Material Science

  • Coordination Polymers: Bromine and nitro groups act as ligands for transition metals (e.g., Cu2+^{2+}), forming porous materials for gas storage .

  • Photoresists: Nitro groups enhance UV sensitivity in semiconductor lithography .

ParameterValue
LD50_{50} (oral, rat)320 mg/kg
Skin IrritationModerate (OECD 404)
MutagenicityNegative (Ames test)

Precautions

  • Use PPE (gloves, goggles) to prevent contact.

  • Store in amber vials at 4°C to prevent photodegradation.

Comparative Analysis with Analogues

CompoundStructural DifferenceActivity
4-[(2-Bromo-6-nitrophenoxy)methyl]piperidineBromine at position 6Lower antimicrobial potency
2-[(4-Nitrophenoxy)methyl]piperidineNo bromineReduced cytotoxicity

The ortho-bromo and para-nitro substitution pattern in 2-[(2-Bromo-4-nitrophenoxy)methyl]piperidine is optimal for balancing reactivity and bioactivity.

Future Directions

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability.

  • Catalysis: As a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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